molecular formula C10H11Cl7 B1196870 Sonatox

Sonatox

Cat. No.: B1196870
M. Wt: 379.4 g/mol
InChI Key: IPVMCZLCKVSKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sonatox, chemically identified as 2,2,5-endo,6-exo-8,9,10-heptachloroborane (CAS 51775-36-1), is a chlorinated borane derivative and a component of the pesticide mixture Toxaphene . Its molecular formula is C₁₀H₁₁Cl₇, with a molecular weight of 379.4 g/mol and a high logP value (4.9), indicating significant lipophilicity and environmental persistence . This compound is classified as a toxicant B variant of Toxaphene and is also known by synonyms such as Parlar 32 .

Studies on the African cichlid (Oreochromis mossambicus) demonstrate that even low-dose, short-term exposure to this compound induces ovarian regression, characterized by reduced oocyte diameter, increased atresia, and significant decreases in gonad-to-body weight ratios (p < 0.001) .

Properties

IUPAC Name

2,2,5,6-tetrachloro-1,7,7-tris(chloromethyl)bicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl7/c11-2-8(3-12)5-1-10(16,17)9(8,4-13)7(15)6(5)14/h5-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVMCZLCKVSKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C1(Cl)Cl)(C2(CCl)CCl)CCl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80874069
Record name 2,2,5,6,8,9,10-HEPTACHLOROBORNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51775-36-1
Record name 2,2,5,6,8,9,10-HEPTACHLOROBORNANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80874069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sonatox belongs to the chlorinated borane family, a subgroup of Toxaphene congeners. Toxaphene itself is a complex mixture of over 670 chlorinated camphenes, with individual components differing in chlorine substitution patterns. Below, this compound is compared to other Toxaphene derivatives and functionally analogous chlorinated pesticides:

Table 1: Structural and Functional Comparison of this compound with Similar Compounds

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Chlorine Substitution Pattern Key Toxicological Findings Environmental Persistence
This compound 51775-36-1 C₁₀H₁₁Cl₇ 379.4 2,2,5-endo,6-exo,8,9,10 Ovarian atrophy in fish High (lipophilic, logP 4.9)
Parlar 26 51775-35-0 C₁₀H₁₀Cl₈ 413.3 2,2,5,6,8,9,10,10-octachloro Neurotoxicity in mammals Moderate-high
Parlar 50 51775-44-1 C₁₀H₉Cl₉ 447.2 2,2,5,5,6,8,9,10,10-nonachloro Hepatic enzyme induction in rodents High
Toxaphene (mix) 8001-35-2 Variable ~414 (avg) Variable chlorination Carcinogenic, immunotoxic Very high
DDT 50-29-3 C₁₄H₉Cl₅ 354.5 Dichloro-diphenyl-trichloroethane Endocrine disruption, bioaccumulation Extreme
Key Observations:

Structural Differences: this compound’s heptachloro configuration distinguishes it from octa- or nonachlorinated Parlar congeners (e.g., Parlar 26, Parlar 50). This reduced chlorination may correlate with its reproductive-specific toxicity compared to broader systemic effects of more chlorinated variants . Unlike DDT, which has a diphenyl backbone, this compound’s bicyclic borane structure enhances its stability in aquatic environments but reduces bioaccumulation in higher trophic levels compared to DDT .

Toxicity Profiles: this compound’s ovarian toxicity in fish is unique among Toxaphene components, which are more commonly associated with neurotoxic or hepatotoxic effects . In contrast, Parlar 50 (nonachlorinated) predominantly induces cytochrome P450 enzymes in mammalian liver, suggesting divergent metabolic pathways .

Toxaphene mixtures persist in sediments for decades, but individual components like this compound degrade faster under UV exposure due to fewer chlorine atoms .

Research Findings and Data Gaps

Critical Analysis:
  • This compound: Fish studies confirm reproductive toxicity at sublethal doses (0.1–1 ppm), but data on mammalian toxicity or carcinogenicity are lacking .
  • Toxaphene Mix : Epidemiological studies link chronic exposure to liver cancer in humans, but contributions of individual congeners like this compound remain unquantified .
  • DDT : While banned globally, its legacy persistence exceeds this compound’s, underscoring differences in environmental half-lives .

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